

A Comparative Crystallographic Guide to Benzofuran-2-Carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name: *Benzofuran-2-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Three-Dimensional Structures of **Benzofuran-2-Carboxylic Acid** and a Nitro-Substituted Derivative.

This guide provides an objective comparison of the single-crystal X-ray crystallographic data of **benzofuran-2-carboxylic acid** and one of its derivatives, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. The presented data, summarized in clear tabular format, offers valuable insights into the molecular geometry and packing of these compounds, which are of significant interest in medicinal chemistry and materials science. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis are also provided to support further research and application.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for **benzofuran-2-carboxylic acid** and its 5-nitro-3-N-(succinimidyl) ethyl ester derivative, allowing for a direct comparison of their solid-state structures.

Parameter	Benzofuran-2-carboxylic acid[1]	5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[2]
Empirical Formula	C ₉ H ₆ O ₃	C ₁₅ H ₁₂ N ₂ O ₇
Formula Weight	162.14	332.27
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P-1
a (Å)	5.031(2)	9.268(13)
b (Å)	7.983(4)	11.671(15)
c (Å)	18.664(9)	15.414(2)
α (°)	90	75.185(5)
β (°)	93.43(4)	72.683(5)
γ (°)	90	71.301(5)
Volume (Å ³)	749.79(15)	1483.8(3)
Z	4	4
Temperature (K)	293(2)	Not Specified
Calculated Density (g/cm ³)	1.436	1.487
R-factor (R ₁)	Not Specified	0.0414
wR-factor (wR ₂)	Not Specified	0.1108

Experimental Protocols

The determination of the crystal structures of **benzofuran-2-carboxylic acid** and its derivatives involves a systematic workflow, encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

Benzofuran-2-carboxylic acid: The synthesis of the parent acid can be achieved through various established methods, often involving the cyclization of substituted salicylaldehydes.[3] For crystallographic studies, single crystals are typically grown by the slow evaporation of a suitable solvent. In one reported method, crystals of **benzofuran-2-carboxylic acid** suitable for X-ray diffraction were obtained by the slow evaporation of an ethyl acetate solution at room temperature.[1]

5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester: The synthesis of this derivative involves a multi-step process. Single crystals for X-ray analysis were obtained by recrystallization from a petroleum ether-ethyl acetate (2:1 v/v) solution.[2]

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure based on common practices for small molecule crystallography and reported details for benzofuran derivatives.

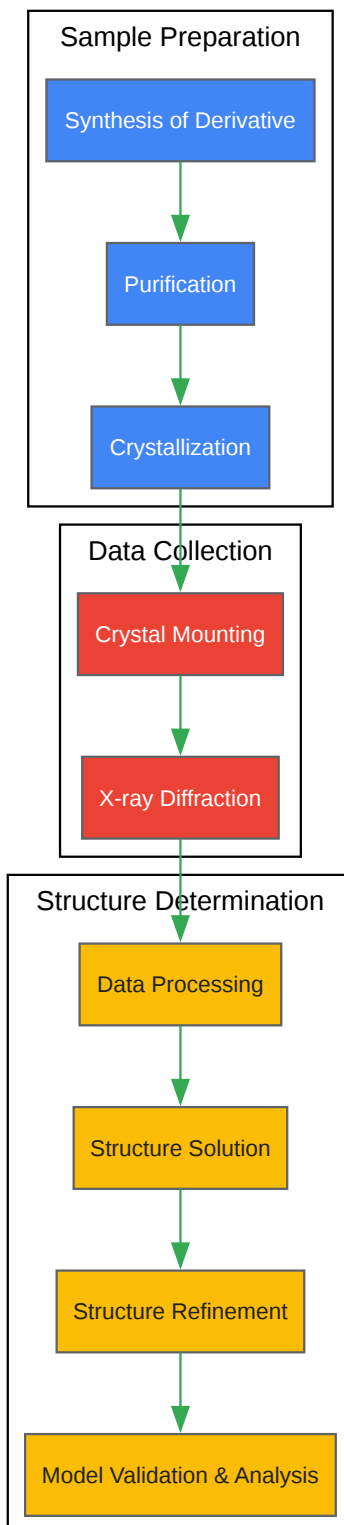
- **Crystal Mounting:** A suitable single crystal of the compound is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (e.g., at 173 K or 293 K) to minimize thermal motion and potential degradation. X-ray diffraction data are collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source, typically Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. Software such as CrysAlisPro is commonly used for this purpose.
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods, employing software packages like SHELXS or SHELXT. This step provides an initial model of the atomic positions.
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares on F^2 . This iterative process minimizes the difference between the observed and calculated structure factors. Software such as SHELXL or Olex2 is used for

refinement. Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final model is validated by examining the R-factors, the goodness-of-fit, and the residual electron density map.

Visualizing the X-ray Crystallography Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of a **benzofuran-2-carboxylic acid** derivative is depicted in the following diagram.

X-ray Crystallography Workflow for Benzofuran Derivatives

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